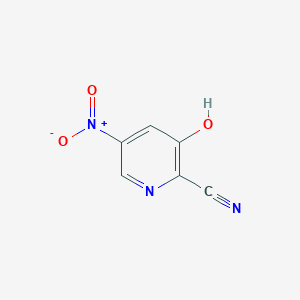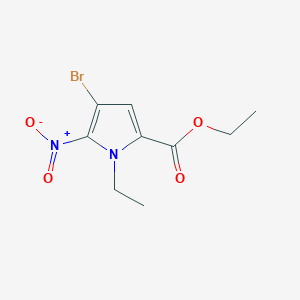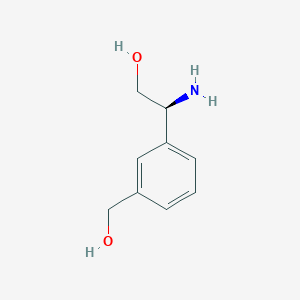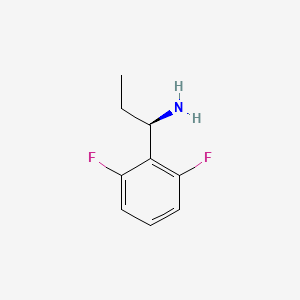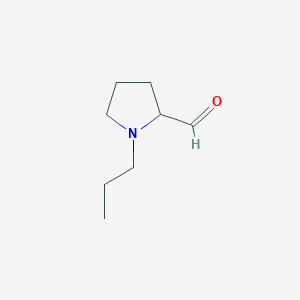![molecular formula C29H52N8O2 B15224897 7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine](/img/structure/B15224897.png)
7-[(5-aminopentyl)oxy]-N~4~-[1-(5-aminopentyl)piperidin-4-yl]-N~2~-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine is a complex organic compound that belongs to the quinazoline family This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, ethers, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core is typically synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Aminopentyl Groups: The aminopentyl groups are attached through nucleophilic substitution reactions, where the quinazoline core reacts with 5-bromopentylamine.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the aminopentyl groups and appropriate cyclizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinazoline core and the piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine and ether linkages, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
科学的研究の応用
7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives, such as gefitinib and erlotinib, are known for their anticancer properties.
Piperidine Derivatives: Compounds like piperidine and its derivatives are widely studied for their pharmacological activities.
Aminopentyl Derivatives: Aminopentyl derivatives are explored for their potential therapeutic applications in various diseases.
Uniqueness
What sets 7-((5-Aminopentyl)oxy)-N4-(1-(5-aminopentyl)piperidin-4-yl)-N2-(3-(dimethylamino)propyl)-6-methoxyquinazoline-2,4-diamine apart is its unique combination of functional groups and structural features. This combination allows it to interact with a diverse range of molecular targets, making it a versatile compound for various scientific research applications.
特性
分子式 |
C29H52N8O2 |
|---|---|
分子量 |
544.8 g/mol |
IUPAC名 |
7-(5-aminopentoxy)-4-N-[1-(5-aminopentyl)piperidin-4-yl]-2-N-[3-(dimethylamino)propyl]-6-methoxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C29H52N8O2/c1-36(2)16-10-15-32-29-34-25-22-27(39-20-9-5-7-14-31)26(38-3)21-24(25)28(35-29)33-23-11-18-37(19-12-23)17-8-4-6-13-30/h21-23H,4-20,30-31H2,1-3H3,(H2,32,33,34,35) |
InChIキー |
DCGOBPRQIYFVOD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)CCCCCN)OC)OCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


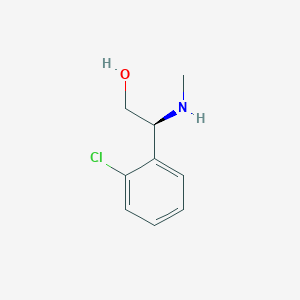
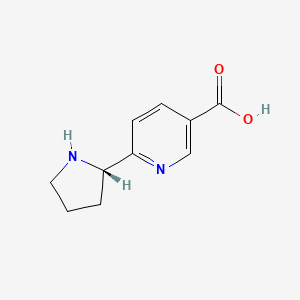
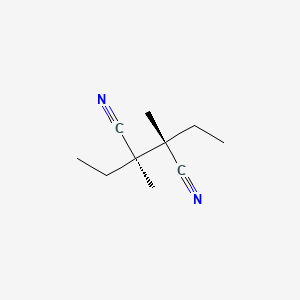
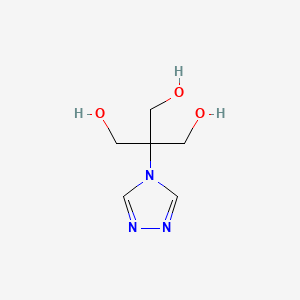
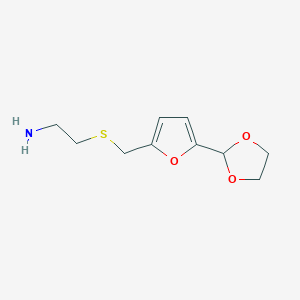
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
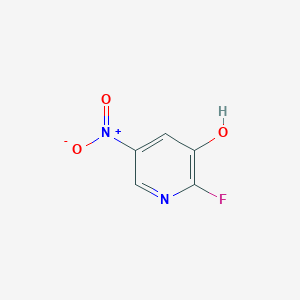
![4,7-dichloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B15224858.png)
![3-(Pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15224866.png)
